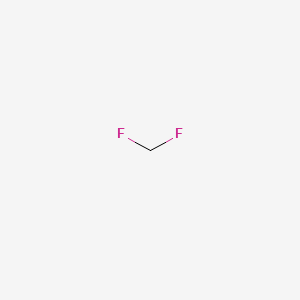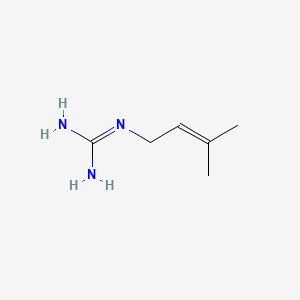![molecular formula C21H37GdN4O15 B1196982 2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B1196982.png)
2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol is a complex compound that combines gadolinium, a rare earth metal, with a polyol and a chelating agent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of gadolinium ions with a chelating agent, followed by the addition of a polyol. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the stability of the gadolinium complex.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The polyol component can be oxidized under specific conditions.
Reduction: The gadolinium ion can participate in redox reactions.
Substitution: The chelating agent can be substituted with other ligands under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using different chelating agents in a controlled environment.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polyol derivatives, while substitution reactions can result in different gadolinium complexes.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various reactions due to its unique coordination properties. It can also serve as a model compound for studying the behavior of gadolinium complexes.
Biology
In biological research, this compound is explored for its potential as a contrast agent in magnetic resonance imaging (MRI). The gadolinium ion enhances the contrast of images, making it easier to visualize internal structures.
Medicine
Medically, this compound is investigated for its use in diagnostic imaging. Its ability to enhance MRI images can aid in the early detection of diseases such as tumors and vascular abnormalities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanocomposites. Its unique properties can improve the performance of these materials in various applications.
作用机制
The mechanism of action of this compound involves the interaction of the gadolinium ion with water molecules in the body. The gadolinium ion has a high magnetic moment, which affects the relaxation times of nearby water protons, enhancing the contrast in MRI images. The chelating agent ensures the stability of the gadolinium ion, preventing its release into the body and reducing toxicity.
相似化合物的比较
Similar Compounds
Gadolinium-DTPA: Another gadolinium-based contrast agent used in MRI.
Gadolinium-DO3A: A similar compound with a different chelating agent.
Gadolinium-BOPTA: Used in liver-specific MRI imaging.
Uniqueness
The uniqueness of 2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol lies in its specific combination of a polyol and a chelating agent, which provides enhanced stability and improved imaging properties compared to other gadolinium-based compounds.
This detailed article provides a comprehensive overview of the compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C21H37GdN4O15 |
|---|---|
分子量 |
742.8 g/mol |
IUPAC 名称 |
2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/q;;+3/p-3/t;4-,5+,6+,7+;/m.0./s1 |
InChI 键 |
LZQIEMULHFPUQY-BMWGJIJESA-K |
手性 SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3] |
规范 SMILES |
CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium](/img/structure/B1196900.png)

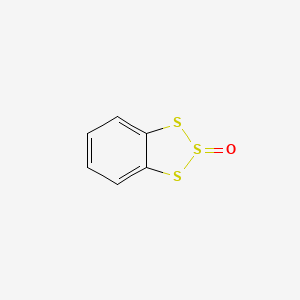
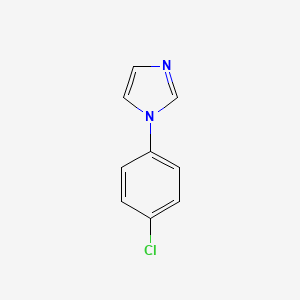
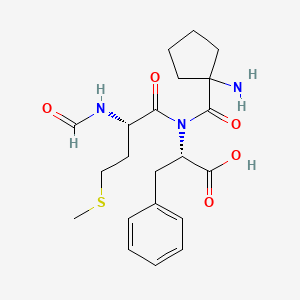
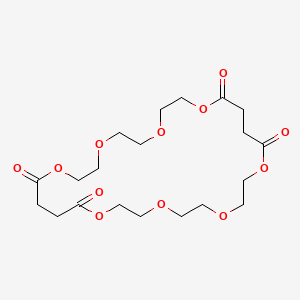

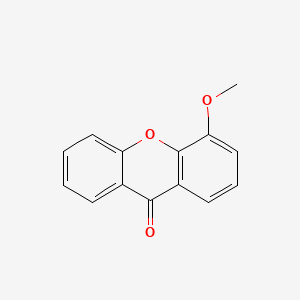
![3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1196917.png)
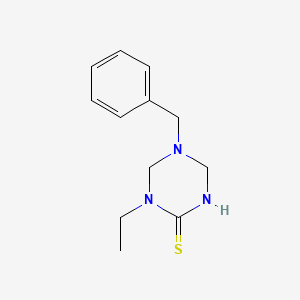
![(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1196920.png)
![1-(4-{[(2-Hydroxyethyl)amino]carbonyl}benzyl)-1-methylpiperidinium](/img/structure/B1196921.png)
